6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol
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Overview
Description
6-Benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol is a complex organic compound belonging to the pyrido[4,3-d]pyrimidin-2-ol family. This compound features a benzyl group attached to the pyrido[4,3-d]pyrimidin core, with a hydroxyimino group at the 8th position. Its intricate structure and unique properties make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable pyrimidinone derivative under acidic conditions. The reaction mixture is then subjected to oxidative cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrido[4,3-d]pyrimidin-2-ol derivatives.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol exerts its effects involves interaction with specific molecular targets. The hydroxyimino group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share structural similarities and are known for their biological activities.
Pyrimidinone derivatives: These compounds have similar core structures and are used in various chemical syntheses.
Properties
IUPAC Name |
(8E)-6-benzyl-8-hydroxyimino-5,7-dihydro-1H-pyrido[4,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-14-15-6-11-8-18(7-10-4-2-1-3-5-10)9-12(17-20)13(11)16-14/h1-6,20H,7-9H2,(H,15,16,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNRQFUITPGWLL-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NO)CN1CC3=CC=CC=C3)NC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(/C(=N/O)/CN1CC3=CC=CC=C3)NC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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